Home > Products > Screening Compounds P125685 > N-(2,5-dimethoxyphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide
N-(2,5-dimethoxyphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide - 486456-95-5

N-(2,5-dimethoxyphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide

Catalog Number: EVT-2965736
CAS Number: 486456-95-5
Molecular Formula: C20H24FN3O3
Molecular Weight: 373.428
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

  • Compound Description: This compound features an intramolecular C—H⋯O hydrogen bond that influences its conformation. It also exhibits rotational disorder in the 2-chlorobenzyl group. []
  • Compound Description: This coumarin derivative has been studied for its crystal structure and intermolecular interactions. []
  • Compound Description: This is another coumarin derivative investigated for its crystal structure and intermolecular interactions alongside compound 2. []
  • Compound Description: K-604 is a potent acyl-coenzyme A:cholesterol O-acyltransferase-1 (ACAT-1) inhibitor with high aqueous solubility and oral absorption. Its design aimed to improve upon a previous compound with lower solubility and absorption. []
  • Compound Description: FPMINT is a novel inhibitor of equilibrative nucleoside transporters (ENTs), specifically showing selectivity for ENT2 over ENT1. []
  • Compound Description: This compound exhibits potent anticonvulsant activity in various animal models of epilepsy, surpassing the efficacy of the reference drug valproic acid. []
  • Compound Description: This compound is a (diaminopyrimidin-2-yl)thioacetamide derivative analyzed for its crystal structure. []
  • Compound Description: This is another (diaminopyrimidin-2-yl)thioacetamide derivative studied for its crystal structure. []
  • Compound Description: SN79 is a sigma-2 receptor ligand that displays both cytotoxic and metabolically stimulative effects. []
  • Compound Description: This series of compounds were synthesized using the Ugi four-component reaction and evaluated for their β-secretase (BACE1) inhibitory activity. []

11. N-tert-Butyl-2-{2-[2-(4-chlorophenyl)-4-hydroxy-1-(5-methylisoxazol-3-yl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]-N-(4-methoxyphenyl)acetamido}-2-(4-methoxyphenyl)acetamide []* Compound Description: This complex molecule is mentioned for its potential biological activity and has been analyzed for its molecular and crystal structure. []* Relevance: This compound shares the research context of crystal structure analysis with N-(2,5-dimethoxyphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide. Additionally, both compounds incorporate a halogenated phenyl ring, although at different positions and with different halogen substitutions.

  • Compound Description: This compound is a simple acetamide derivative studied for its crystal structure. []
  • Compound Description: This series of novel compounds was synthesized and evaluated for antioxidant capacity and biological activities on monoamine oxidases (MAOs), cholinesterases (ChEs), and selected G protein-coupled receptors (GPCRs). []
  • Compound Description: This series of compounds was investigated alongside the 1-(2,5-dimethoxybenzyl)-4-arylpiperazines for antioxidant capacity and activity against MAOs, ChEs, and GPCRs. []
  • Compound Description: Similar to the previous two series, these compounds were investigated for their antioxidant capacity and activity against MAOs, ChEs, and GPCRs. []
  • Compound Description: This pyrrolidine-2,5-dione derivative demonstrated potent anticonvulsant activity in animal models of epilepsy and was further investigated for its mechanism of action. []
  • Compound Description: This series of acetamide derivatives was synthesized and evaluated for their potential as central nervous system (CNS) agents, particularly for their anxiolytic and skeletal muscle relaxant properties. []
  • Compound Description: This compound is a component of pharmaceutical preparations and includes a dimethoxyphenyl group within its structure. []
  • Compound Description: This compound features a fluorinated phenylpiperazine moiety and has been studied for its crystal structure. []
  • Compound Description: This series of methanone derivatives acts as glycine transporter 1 (GlyT-1) inhibitors and has potential applications in treating neurological and neuropsychiatric disorders, particularly schizophrenia. []
  • Compound Description: This compound contains a fluorinated phenylpiperazine moiety and has been studied for its crystal structure. []
  • Compound Description: CBS-3595 is a dual p38α MAPK/PDE-4 inhibitor with promising anti-inflammatory activity against TNFα-related diseases. []
  • Compound Description: This series of acetamide derivatives was rationally designed and synthesized as potential atypical antipsychotic agents targeting dopamine D3 and serotonin receptors. []

24. N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-(4-un/substituted) cyclic secondary amino-acetamide/propanamide derivatives []* Compound Description: This series of thiadiazole derivatives was synthesized and evaluated for its inhibitory activity against cholinesterase (ChE) and monoamine oxidase (MAO) enzymes, targeting potential multi-targeted drug development for Alzheimer's disease. []* Relevance: While structurally diverse, these derivatives and N-(2,5-dimethoxyphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide share a common focus on exploring the biological activities of compounds containing cyclic secondary amino-acetamide/propanamide moieties, indicating a potential overlap in research interests.

  • Compound Description: This series of cinnamoyl amide derivatives has been synthesized and screened for binding affinities at dopamine hD2 and hD3 receptors. []
  • Compound Description: This compound is synthesized from duloxetine and characterized using various spectroscopic techniques. []
  • Compound Description: This compound incorporates a piperazine ring and has been analyzed for its crystal structure. []
  • Compound Description: AC-90179 is a selective serotonin 2A receptor inverse agonist with potential applications as an antipsychotic agent. Its pharmacological profile has been compared to haloperidol and clozapine. []
  • Compound Description: This salt contains a fluorinated phenylpiperazine moiety and has been analyzed for its crystal structure. []
  • Compound Description: TFC exhibits antimicrobial and anti-proliferative activities against breast cancer (MCF-7) and liver cancer cells (HepG2). It shows more potent inhibitory effects than doxorubicin in in vitro assays. []
  • Compound Description: AZD-5423 is a novel glucocorticoid receptor agonist with potential applications in treating asthma and chronic obstructive pulmonary disease. Form B of this compound demonstrates improved absorption compared to Form A. []
  • Compound Description: This compound is a cholesterol inhibitor synthesized through a seven-step process involving an α-metallated N,N-disubstituted acetamide. It exhibits hypolipidemic and hypocholesterolemic activities. []
  • Compound Description: This novel compound combines structural features from indibulin and combretastatin, both known anti-mitotic agents. It exhibits potent cytotoxic activity against breast cancer cell lines (MCF-7, T47-D, and MDA-MB 231) with minimal toxicity towards normal NIH-3T3 cells. []
  • Compound Description: This compound contains a 4-fluorophenyl group and exhibits a short intramolecular S⋯O contact. Its crystal structure reveals the presence of intermolecular N—H⋯O and C—H⋯O hydrogen bonds. []
  • Compound Description: Apremilast is a potent and orally active phosphodiesterase 4 (PDE4) and tumor necrosis factor-alpha inhibitor. It was discovered during the optimization of 3-(1,3-dioxo-1,3-dihydroisoindol-2-yl)-3-(3,4-dimethoxyphenyl)propionic acid PDE4 inhibitors. []

36. N-(7-Dibromomethyl-5-methyl-1,8-naphthyridin-2-yl)acetamide–pyrrolidine-2,5-dione (1/1) []* Compound Description: This co-crystal involves a naphthyridine derivative and pyrrolidine-2,5-dione. The crystal structure is stabilized by various hydrogen bonds (N—H⋯N, N—H⋯O, and C—H⋯O) and weak C—Br⋯O interactions. []* Relevance: While structurally distinct from N-(2,5-dimethoxyphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide, both compounds are investigated for their crystal structures, highlighting a shared interest in understanding their solid-state interactions and arrangements.

  • Compound Description: This compound derives from 2-(4-methylcyclohex-3-enyl)-6-methylhepta-2,5-dien-4-one, isolated from Cedrus atlantica essential oil. Its crystal structure highlights intermolecular N—H⋯O hydrogen bonds. []
  • Compound Description: This compound acts as an inhibitor of acetyl-CoA carboxylase. Its crystal structure shows a chair conformation for the cyclohexane ring and reveals intermolecular N—H⋯O hydrogen bonds. []
  • Compound Description: This pyrrolidine-2,5-dione derivative demonstrates potent anticonvulsant activity in mice, specifically in the maximal electroshock (MES) test. []
  • Compound Description: This pyrrolidine-2,5-dione derivative exhibits anticonvulsant activity in both the MES and subcutaneous pentylenetetrazole (scPTZ) tests in mice. []

41. N-{2-[4-(substituted)piperazin-1-yl]-2-oxoethyl}acetamides []* Compound Description: This series of acetamide derivatives was synthesized and screened as potential atypical antipsychotic agents, focusing on their D2 and 5-HT2A antagonism. []* Relevance: These derivatives and N-(2,5-dimethoxyphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide share the presence of a substituted piperazin-1-yl-acetamide moiety. Their investigation as potential antipsychotics suggests a potential common interest in the pharmacological properties of compounds with this structural element.

  • Compound Description: Four specific derivatives in this series, featuring methoxyphenyl, fluorophenyl, methylphenyl, and 3,4-dimethylphenyl substitutions, have been synthesized, characterized, and analyzed for their crystal structures. []
  • Compound Description: This compound, containing a fluorinated phenyl group, has been studied for its crystal structure, revealing intermolecular N—H⋯N hydrogen bonding and an intramolecular C—H⋯O interaction. []

44. 2-(4-(2-Chlorobenzyl/Benzoyl) Substituted Piperazin-1-yl)-N-Phenylacetamide []* Compound Description: This series of substituted acetamides has been synthesized and evaluated as potential antipsychotic agents. Their anti-dopaminergic and anti-serotonergic activities were assessed in mice models. []* Relevance: This series shares the presence of a substituted piperazin-1-yl-acetamide moiety with N-(2,5-dimethoxyphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide. The shared focus on antipsychotic activity suggests a potential common interest in exploring the pharmacological properties of compounds with this structural element.

45. N-(3,4-dimethylisoxazol-5-yl)piperazine-4-[4-(4-fluorophenyl)thiazol-2-yl]-1-[11C]carboxamide ([11C]DPFC, [11C]1) []* Compound Description: [11C]DPFC is a novel positron emission tomography (PET) radiotracer designed for in vivo imaging of fatty acid amide hydrolase (FAAH) in the brain. It exhibits high binding affinity for FAAH and demonstrates promising results in preclinical studies. []* Relevance: While structurally distinct from N-(2,5-dimethoxyphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide, both compounds incorporate a 4-fluorophenyl group. This structural similarity highlights the significance of this moiety in designing molecules with biological activity.

Properties

CAS Number

486456-95-5

Product Name

N-(2,5-dimethoxyphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide

Molecular Formula

C20H24FN3O3

Molecular Weight

373.428

InChI

InChI=1S/C20H24FN3O3/c1-26-17-7-8-19(27-2)18(13-17)22-20(25)14-23-9-11-24(12-10-23)16-5-3-15(21)4-6-16/h3-8,13H,9-12,14H2,1-2H3,(H,22,25)

InChI Key

BBJOTKJDYLZBNN-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CN2CCN(CC2)C3=CC=C(C=C3)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.